molecular formula C10H9NO2 B1300891 Methyl (3-cyanophenyl)acetate CAS No. 52798-00-2

Methyl (3-cyanophenyl)acetate

Cat. No.: B1300891
CAS No.: 52798-00-2
M. Wt: 175.18 g/mol
InChI Key: SGEWFZYSRHJDRN-UHFFFAOYSA-N
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Description

Methyl (3-cyanophenyl)acetate is an organic compound with the molecular formula C10H9NO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a cyano group at the 3-position and an ester group at the alpha position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (3-cyanophenyl)acetate can be synthesized through several methods. One common synthetic route involves the esterification of 3-cyanophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 3-cyanobenzyl chloride with sodium methoxide in methanol. This nucleophilic substitution reaction results in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-cyanophenyl)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 3-cyanophenylacetic acid and methanol.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation with palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products Formed

    Hydrolysis: 3-cyanophenylacetic acid and methanol.

    Reduction: Methyl (3-aminophenyl)acetate.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl (3-cyanophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: Research into its derivatives has shown potential for developing new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3-cyanophenyl)acetate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the ester and cyano functional groups. These groups can undergo nucleophilic attack, reduction, and other reactions, leading to the formation of different products.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3-chlorophenyl)acetate
  • Methyl (3-methylphenyl)acetate
  • Methyl (3-hydroxyphenyl)acetate

Comparison

Methyl (3-cyanophenyl)acetate is unique due to the presence of the cyano group, which imparts distinct reactivity compared to other similar compounds. For example, the cyano group can undergo reduction to form amines, which is not possible with compounds like methyl (3-chlorophenyl)acetate. Additionally, the electronic effects of the cyano group influence the compound’s reactivity in substitution and addition reactions.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable intermediate in the synthesis of complex molecules

Properties

IUPAC Name

methyl 2-(3-cyanophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)6-8-3-2-4-9(5-8)7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEWFZYSRHJDRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363838
Record name Methyl (3-cyanophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52798-00-2
Record name Methyl (3-cyanophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-(3-cyanophenyl)acetic acid (1, 6.2 mmol) in methanol (20 ml) was added sulfurous dichloride (5 ml) and 0.1 ml N,N-dimethylformamide. Then the reaction mixture was heated to 80° C. for 2 h. When TLC indicated that the starting material was consumed, the mixture was concentrated to give the residue. The residue was poured into water (20 ml) and was extracted by ethyl acetate (50 m1*2). The organic layer was dried by anhydrous sodium sulfate, filtered, concentrated to give the desired product. LC-MS: m/z (M+H)=176.5
Quantity
6.2 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
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Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Nitrogen was bubbled through a mixture of (3-bromo-phenyl)-acetic acid methyl ester (26.12 g, 114.02 mmol), Zn(CN)2 (8.37 g, 71.3 mmol), and DMF (300 mL) for about 5 minutes followed by addition of tetrakistriphenylphosphine(0) palladium (5.0 g, 4.3 mmol). The mixture was heated for 1.5 h at 90° C. and was cooled to room temperature. Aqueous 2N NH4OH was added and the product was extracted into EtOAc (3×). The organic solution was washed with 2N NH4OH (1×) followed by brine (2×). The organic solution was dried (MgSO4), filtered, and concentrated in vacuo. Purification by medium pressure chromatography (9:1 hexanes:EtOAc) provided the title compound of Step A as an oil (18.06 g). 1H NMR (400 MHz, CDCl3) δ 7.57-7.41 (m, 4H), 3.706 (s, 3H), 3.703 (s, 2H).
Quantity
26.12 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
8.37 g
Type
catalyst
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine(0) palladium
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of (3-bromophenyl)-acetic acid methyl ester 46 (1.20 g, 5.28 mmol) in dry dimethyl-acetamide (5 mL) is added under argon zinc cyanide (0.78 g, 6.64 mmol) and tetrakis(triphenylphosphine) palladium (0.63 g, 0.55 mmol). The mixture is stirred for 24 hours at 80° C. After cooling to room temperature, the mixture is diluted with EtOAc (15 mL) and water (20 mL). The resulting precipitate is removed by vacuum filtration. The organic layer of the filtrate is separated and washed with H2O, then dried over MgSO4, filtered and concentrated. Purification by silica gel chromatography (0 to 20% EtOAc/hexane) to give (3-cyano-phenyl)acetic acid methyl ester 47 as an oil: 1H-NMR (400 MHz, CDCl3) δ=7.63 (d, J=8.0 Hz, 1H), 7.47 (d, J=1.2 Hz, 1H), 7.30 (dd, J=1.2 Hz, J=8.0 Hz, 1H), 3.72 (s, 3H), 3.69 (s, 2H). MS calculated for C10H9O2ClN (M+H+) 210.0, found 210.0.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
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solvent
Reaction Step Two
Quantity
0.63 g
Type
catalyst
Reaction Step Three

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